

# An In-depth Technical Guide to 2-Methylpent-2-enal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methylpent-2-enal

Cat. No.: B7821959

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This technical guide provides a comprehensive overview of **2-Methylpent-2-enal**, intended for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis, and toxicological profile.

## Chemical Identity and Synonyms

The unequivocally recognized IUPAC name for this compound is **2-methylpent-2-enal**.<sup>[1]</sup> It is a six-carbon  $\alpha,\beta$ -unsaturated aldehyde. The molecule can exist as two geometric isomers, (E) and (Z), due to the carbon-carbon double bond.

Two primary CAS Registry Numbers are associated with **2-Methylpent-2-enal**:

- 623-36-9: Typically refers to the isomeric mixture of **2-Methylpent-2-enal**.<sup>[1][2]</sup>
- 14250-96-5: Specifically designates the (E)-isomer, also referred to as trans-2-Methyl-2-pentenal.<sup>[3]</sup>

A variety of synonyms are used in literature and commercial contexts, which are crucial to recognize for comprehensive database searches.

Table 1: Synonyms for **2-Methylpent-2-enal**

Synonym	Source
2-Methyl-2-pentenal	<a href="#">[1]</a> <a href="#">[2]</a>
$\alpha$ -Methyl- $\beta$ -ethylacrolein	<a href="#">[1]</a>
beta-Ethyl-alpha-methylacrolein	<a href="#">[1]</a>
2,4-Dimethylcrotonaldehyde	
2-Methyl-2-penten-1-al	<a href="#">[1]</a>
2-Methyl-3-ethylacrolein	<a href="#">[3]</a>
(E)-2-Methylpent-2-enal	<a href="#">[3]</a>
trans-2-Methyl-2-pentenal	<a href="#">[3]</a>
(Z)-2-methylpent-2-enal	<a href="#">[4]</a>

## Physicochemical Properties

**2-Methylpent-2-enal** is a colorless to pale yellow liquid with a characteristic powerful, grassy, and slightly fruity aroma. A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of **2-Methylpent-2-enal**

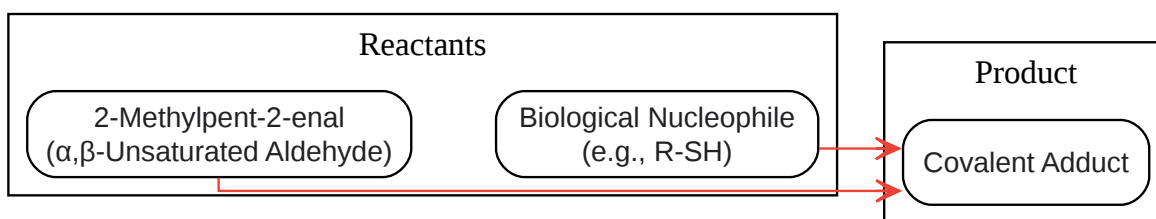
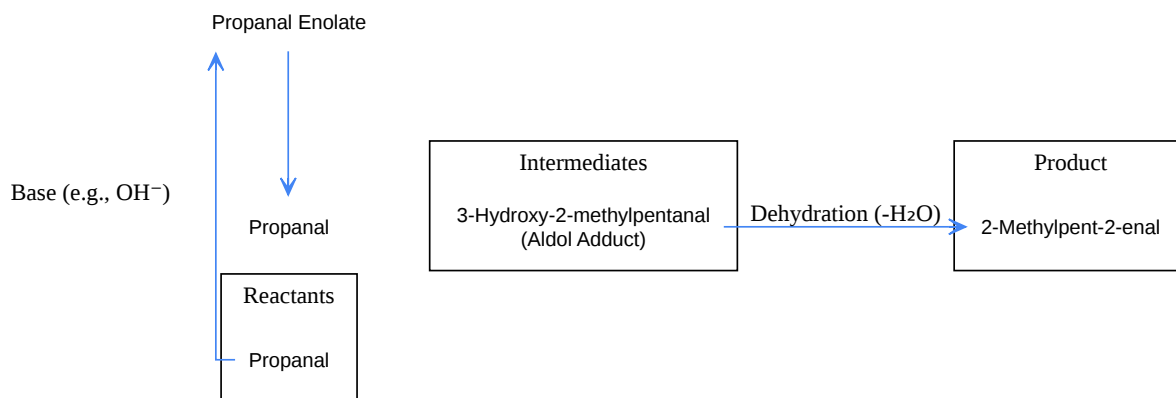
Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O	[1][2]
Molecular Weight	98.14 g/mol	[1]
Boiling Point	137-138 °C at 765 mmHg	
Density	0.86 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.45	
Flash Point	32 °C (closed cup)	
Solubility	Insoluble in water; soluble in ether, benzene, methanol	
XLogP3	1.4	[1]

## Synthesis of 2-Methylpent-2-enal

The primary industrial synthesis of **2-Methylpent-2-enal** is achieved through the self-aldol condensation of propanal (propionaldehyde). This reaction involves the formation of a new carbon-carbon bond and is typically base-catalyzed.

### General Reaction Pathway

The synthesis proceeds in two main stages: an aldol addition followed by dehydration.



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## References

- 1. 2-Methyl-2-pentenal |  $\text{C}_6\text{H}_{10}\text{O}$  | CID 12177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl-2-pentenal, 623-36-9 [thegoodscentscompany.com]
- 3. (E)-2-Methyl-2-pentenal |  $\text{C}_6\text{H}_{10}\text{O}$  | CID 5319754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-pentenal, (2Z)- | C<sub>6</sub>H<sub>10</sub>O | CID 12376292 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)